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Abstract

The Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the
regulation of serum uric acid (SUA) levels. Located predominantly in the apical membrane of
renal proximal tubule cells, URATL1 is responsible for the reabsorption of the majority of filtered
urate from the tubular lumen back into the bloodstream. Its central role in urate homeostasis
makes it a key player in the pathophysiology of hyperuricemia and gout, conditions
characterized by elevated sUA. Consequently, URAT1 has emerged as a primary target for
uricosuric drugs designed to lower sUA by inhibiting its reabsorptive function. This in-depth
technical guide provides a comprehensive overview of the physiology and pathophysiology of
the URATL1 transporter, including its kinetic properties, regulatory mechanisms, and role in
disease. Detailed experimental protocols for studying URAT1 function are also provided,
alongside visualizations of key pathways and workflows to support further research and drug
development in this critical area.

Physiology of the URAT1 Transporter
Function and Mechanism of Action

URAT1 is an anion exchanger that mediates the reabsorption of uric acid from the renal
proximal tubule.[1] This process is crucial for maintaining the body's urate pool, with URAT1
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accounting for approximately 90% of this reabsorption.[2] The transporter functions as an
antiporter, exchanging extracellular urate for intracellular monovalent anions such as lactate,
nicotinate, and chloride.[3] This exchange is an electroneutral process.[3]

The transport of urate by URAT1 is a saturable process, characterized by specific kinetic
parameters.

Tissue Distribution

The primary site of URAT1 expression is the apical (brush border) membrane of the proximal
convoluted tubule cells in the kidney.[3] Lower levels of expression have also been detected in
vascular smooth muscle cells and salivary glands.[3]

Regulation of URAT1 Activity

The activity and expression of URAT1 are tightly regulated through a variety of mechanisms,
including transcriptional control and protein-protein interactions.

The expression of the SLC22A12 gene is regulated by several transcription factors, with
Hepatocyte Nuclear Factor 1 alpha (HNF-1a) being a key player. HNF-1a binds to a specific
motif in the promoter region of the SLC22A12 gene, enhancing its transcription.

URAT1's function is significantly modulated by its interaction with scaffolding proteins
containing PDZ domains. The most well-characterized of these is PDZK1 (NHERF3), which
binds to the C-terminal PDZ motif of URAT1.[4] This interaction is crucial for the proper
localization and stabilization of URAT1 at the apical membrane, thereby enhancing its transport
activity.[4] The Na+/H+ Exchanger Regulatory Factor 1 (NHERF-1) also interacts with and
regulates URAT1 function.[5]

Recent evidence suggests that URAT1 is also regulated by phosphorylation. Kinase screening
assays have identified that Protein Kinase A (PKA), among other AGC kinases like Akt and
SGK1, can phosphorylate URAT1 at the threonine residue at position 408 (T408).[6] This
phosphorylation event, which can be induced by insulin and high salt intake, promotes the
translocation of URAT1 to the plasma membrane, thereby increasing its activity.[6]

Diagram: URAT1 Urate Reabsorption Mechanism
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Caption: Mechanism of urate reabsorption by URAT1.

Pathophysiology of URAT1

Dysregulation of URAT1 function is a primary contributor to the development of hyperuricemia
and gout.

Hyperuricemia and Gout

Hyperuricemia, defined as an elevated level of uric acid in the blood, is a precursor to gout, a
painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the
joints. In approximately 90% of cases, hyperuricemia is due to the underexcretion of uric acid
by the kidneys, a condition in which URAT1 plays a central role.[5] Overactivity or increased
expression of URAT1 leads to excessive reabsorption of uric acid from the urine, resulting in
elevated serum urate levels. Genetic polymorphisms in the SLC22A12 gene have been
associated with an increased risk of gout.

Renal Hypouricemia

Conversely, loss-of-function mutations in the SLC22A12 gene can lead to renal hypouricemia,
a condition characterized by low serum uric acid levels and high urinary uric acid excretion.
While often asymptomatic, renal hypouricemia can increase the risk of exercise-induced acute
kidney injury and the formation of kidney stones due to the high concentration of uric acid in the
urine.
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URAT1 as a Therapeutic Target

The critical role of URAT1 in urate reabsorption makes it an attractive target for the treatment of
hyperuricemia and gout. Uricosuric agents are a class of drugs that increase the excretion of
uric acid by inhibiting its renal reabsorption.

URAT1 Inhibitors

Several drugs that inhibit URAT1 are used clinically to treat gout. These include:

Probenecid: One of the earliest uricosuric agents.

Benzbromarone: A potent inhibitor of URAT1.

Lesinurad: A selective URAT1 inhibitor.

Dotinurad: A novel selective urate reabsorption inhibitor.

These inhibitors act by competing with uric acid for binding to the URAT1 transporter, thereby
preventing its reabsorption and promoting its excretion in the urine. The development of more
selective and potent URAT1 inhibitors is an active area of research, aiming to provide more
effective and better-tolerated treatments for gout.

Quantitative Data on URAT1 Function
Table 1: Kineti t t . i

Parameter Reported Value Cell System Reference
Km (uM) 154 HEK-293T [7]
533.2 HEK293 [8]

Data not consistently
Vmax reported across

studies

Table 2: Inhibitor Constants (IC50) for URAT1
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Inhibitor IC50 (pM) Cell System Reference
Lesinurad 3.53 Not Specified [9]

~12 HEK?293 [10]

Benzbromarone 0.29 Not Specified [9]

0.44 HEK293 [2]

~0.2 HEK293 [10]

Probenecid 13.23 Not Specified [9]
Dotinurad ~0.008 HEK293 [10]
Verinurad ~0.04 HEK293 [10]
Sulfinpyrazone 32 Not Specified [11]

Experimental Protocols

Non-Radioactive Uric Acid Uptake Assay in HEK293

Cells

This protocol describes a method for measuring URAT1-mediated uric acid uptake in a human

embryonic kidney (HEK293) cell line stably expressing the human URATL1 transporter. This

assay avoids the use of radioactive isotopes by employing a colorimetric method to detect

intracellular uric acid.

Materials:

Uric acid

Parental HEK293 cells (for negative control)

Hanks' Balanced Salt Solution (HBSS), chloride-free

HEK?293 cells stably expressing human URAT1 (URAT1-HEK293)

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Uric Acid Assay Kit (colorimetric, e.g., based on uricase/peroxidase reaction)

24-well cell culture plates

0.1 M NaOH

Phosphate Buffered Saline (PBS)
Procedure:

o Cell Culture: Culture URAT1-HEK293 and parental HEK293 cells in DMEM supplemented
with 10% FBS at 37°C in a 5% CO2 incubator.

e Seeding: Seed the cells into 24-well plates at an appropriate density to reach confluence on
the day of the assay.

e Preparation for Uptake:
o On the day of the assay, aspirate the culture medium.
o Wash the cells twice with pre-warmed (37°C) chloride-free HBSS.

o Pre-incubate the cells in chloride-free HBSS for 10-15 minutes at 37°C to deplete
intracellular chloride, which can exchange with urate.

o Uptake Initiation:

o Prepare the uptake buffer by dissolving uric acid in chloride-free HBSS to the desired final
concentration (e.g., 750 uM).[12]

o For inhibitor studies, pre-incubate the cells with the inhibitor in HBSS for a specified time
(e.g., 30 minutes) before adding the uric acid-containing uptake buffer.[12]

o Aspirate the pre-incubation buffer and add the uric acid-containing uptake buffer to each
well to start the uptake reaction.

o Uptake Termination:
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o Incubate for a defined period (e.g., 30 minutes) at 37°C.[12]

o To stop the reaction, aspirate the uptake buffer and immediately wash the cells twice with
ice-cold PBS to remove extracellular uric acid.

e Cell Lysis:

o Lyse the cells by adding a specific volume of 0.1 M NaOH to each well and incubating for
a sufficient time to ensure complete lysis.

 Uric Acid Measurement:
o Transfer the cell lysates to microcentrifuge tubes.

o Determine the intracellular uric acid concentration using a colorimetric uric acid assay kit
according to the manufacturer's instructions. This typically involves measuring absorbance
at a specific wavelength (e.g., 540-590 nm).[7][13]

o Normalize the uric acid concentration to the total protein content of the cell lysate, which
can be determined using a standard protein assay (e.g., BCA or Bradford).

e Data Analysis:

o Calculate the specific URAT1-mediated uptake by subtracting the uric acid uptake in the
parental HEK293 cells from that in the URAT1-HEK293 cells.

o For inhibitor studies, calculate the percentage of inhibition relative to the control (no
inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Experimental Workflow for URAT1 Uptake Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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